molecular formula C20H18ClN3O4 B277096 Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Katalognummer B277096
Molekulargewicht: 399.8 g/mol
InChI-Schlüssel: CFSSOHYLMNIHSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate is a synthetic compound that belongs to the class of oxadiazoles. It has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and materials science.

Wirkmechanismus

The mechanism of action of Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, as well as certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate is its potential as a multi-functional compound that can be used in various fields of research. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, there is potential for the development of new materials based on the structure of Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate.

Synthesemethoden

The synthesis of Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate involves a multi-step process. The first step involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base to yield 2-chloro-N-(3-(1,2,4-oxadiazol-5-yl)benzoyl)aniline. The second step involves the reaction of the resulting compound with 4-(bromomethyl)-2-(2-methylpropyl)-1,3-dioxolane in the presence of a base to yield methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has been extensively studied for its potential use in various fields of research. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antifungal and antibacterial agent.

Eigenschaften

Molekularformel

C20H18ClN3O4

Molekulargewicht

399.8 g/mol

IUPAC-Name

methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate

InChI

InChI=1S/C20H18ClN3O4/c1-27-20(26)13-9-11-14(12-10-13)22-17(25)7-4-8-18-23-19(24-28-18)15-5-2-3-6-16(15)21/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,25)

InChI-Schlüssel

CFSSOHYLMNIHSO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.